di-Ellipticine-RIBOTAC
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Overview
Description
Di-Ellipticine-RIBOTAC: is a bifunctional small molecule that effectively diminishes the r(G4C2) repeat expansion associated with c9ALS/FTD both in vitro and in vivo . This compound showcases therapeutic potential in amyotrophic lateral sclerosis (ALS) models . It is part of the RIBOTAC (Ribonuclease Targeting Chimera) class of molecules, which are designed to target and degrade specific RNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-Ellipticine-RIBOTAC involves the conjugation of ellipticine derivatives with RNA-binding ligands. The reaction conditions typically include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (25-50°C).
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. The process would include:
Batch Reactors: For initial synthesis and coupling reactions.
Continuous Flow Reactors: For large-scale production and purification.
Quality Control: Rigorous testing using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di-Ellipticine-RIBOTAC can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Sodium azide, potassium cyanide, and halogenated solvents.
Major Products:
Oxidation Products: Oxidized derivatives of ellipticine.
Reduction Products: Reduced forms of the ellipticine moiety.
Substitution Products: Substituted ellipticine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
RNA Targeting: Di-Ellipticine-RIBOTAC is used to target and degrade specific RNA sequences, making it a valuable tool in studying RNA biology and function.
Biology:
Gene Expression Studies: It is used to modulate gene expression by degrading specific RNA molecules, providing insights into gene regulation mechanisms.
Medicine:
Therapeutic Potential: this compound has shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by targeting and degrading pathogenic RNA.
Industry:
Mechanism of Action
Di-Ellipticine-RIBOTAC exerts its effects by binding to specific RNA sequences and recruiting ribonucleases to degrade the target RNA . The molecular targets include the r(G4C2) repeat expansions associated with c9ALS/FTD . The pathways involved in its mechanism of action include:
RNA Binding: The compound binds to the target RNA sequence.
Ribonuclease Recruitment: It recruits ribonucleases to the bound RNA.
RNA Degradation: The ribonucleases degrade the target RNA, reducing its levels and associated pathogenic effects.
Comparison with Similar Compounds
Ellipticine: A natural product with anticancer properties, known for its DNA intercalation and topoisomerase II inhibition.
PROTACs: Proteolysis targeting chimeras that degrade proteins by recruiting E3 ligases.
Other RIBOTACs: Compounds designed to degrade specific RNA sequences by recruiting ribonucleases.
Uniqueness: Di-Ellipticine-RIBOTAC is unique in its ability to target and degrade specific RNA sequences associated with neurodegenerative diseases, combining the properties of ellipticine with RNA-targeting capabilities . This dual functionality sets it apart from other compounds in its class .
Properties
Molecular Formula |
C78H87N7O16S |
---|---|
Molecular Weight |
1410.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[4-[bis[2-[2-[2-[(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy]ethoxy]ethoxy]ethyl]amino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77? |
InChI Key |
OLUSSEHYJBHYPA-XOBPTFHMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)/SC1=NC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O |
Origin of Product |
United States |
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